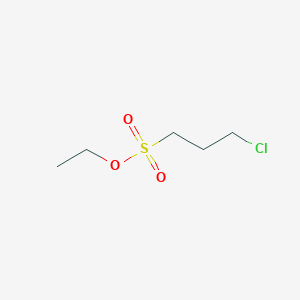

Ethyl 3-chloropropane-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-chloropropane-1-sulfonate is a chemical compound with the CAS Number: 2102412-63-3 . It has a molecular weight of 186.66 . The compound is stored at temperatures between 0-8°C .

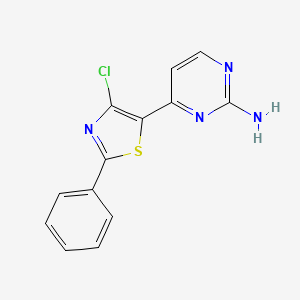

Molecular Structure Analysis

The Inchi Code for Ethyl 3-chloropropane-1-sulfonate is 1S/C5H11ClO3S/c1-2-9-10 (7,8)5-3-4-6/h2-5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 3-chloropropane-1-sulfonate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 186.66 .科学的研究の応用

1. Synthesis of Sulfone-Substituted Cyclopropanes

Ethyl 3-chloropropane-1-sulfonate has applications in the synthesis of sulfone-substituted cyclopropanes, demonstrated by the reaction of 1-(phenylseleno)-2-(trimethylsilyl)ethene and methyl or ethyl 2-p-toluene- or benzenesulfonylacrylates. This reaction yields cyclopropane products with specific stereochemistry, providing insights into stereoselective synthesis processes (Yamazaki et al., 1999).

2. Fluorescence Sensors for Cu2+ Detection

In the field of fluorescence sensing, ethyl 3-chloropropane-1-sulfonate-related compounds are used to develop sulfonato-Salen-type ligands. These ligands exhibit strong UV/Vis-absorption and fluorescence, making them effective in detecting Cu2+ in water and living cells (Zhou et al., 2012).

3. Ethylenic Silasultones Synthesis

The compound plays a role in synthesizing novel ethylenic silasultones, achieved through the sulfonation of specific silabicyclohexanes. This process leads to the creation of ethylenic silasultones and their hydrolysis to sulfonic acids, contributing to the understanding of C-Si and C-H bond cleavage mechanisms (Grignon-Dubois et al., 1980).

4. Catalyst in Polyhydroquinoline Derivatives Synthesis

Ethyl 3-chloropropane-1-sulfonate-related compounds serve as catalysts in synthesizing polyhydroquinoline derivatives. They facilitate the condensation process in the synthesis, highlighting their role in clean and efficient chemical reactions (Khaligh, 2014).

5. Sulfone Substitution in o-Quinodimethanes

In organic synthesis, the compound is involved in the preparation of sulfone-substituted o-quinodimethanes, a critical step in synthesizing complex organic molecules. This showcases its utility in multi-step organic synthesis processes (Lenihan & Shechter, 1999).

6. Role in Protein Chemistry

Ethyl 3-chloropropane-1-sulfonate derivatives have been used in protein chemistry, particularly as reagents for nucleophilic side chains of proteins. This application highlights its utility in biochemistry and molecular biology research (Llamas et al., 1986).

7. Application in Proton Conducting Membranes

The compound's derivatives are used in the creation of proton-conducting membranes, vital in fuel cell technology. This demonstrates its significance in the development of renewable energy technologies (Gode et al., 2006).

Safety And Hazards

特性

IUPAC Name |

ethyl 3-chloropropane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-2-9-10(7,8)5-3-4-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXZYSIVMFUDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloropropane-1-sulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2609038.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2609041.png)

![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)but-2-ynamide](/img/structure/B2609045.png)

![6-benzyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2609050.png)

![Ethyl 5,5,7,7-tetramethyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2609051.png)

![4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2609057.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2609058.png)